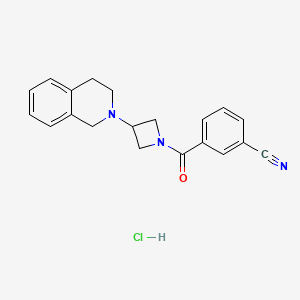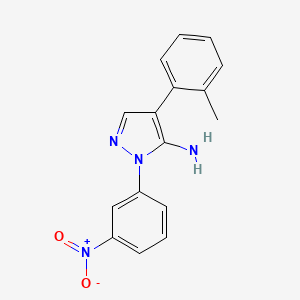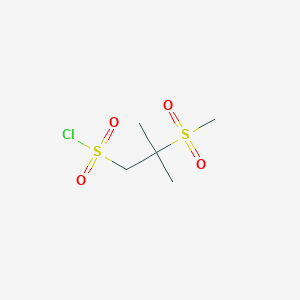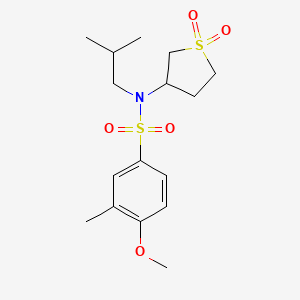![molecular formula C24H24O6 B2506476 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 610752-25-5](/img/structure/B2506476.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate" is a complex molecule that appears to be related to the chemical family of coumarins and benzo[b][1,4]dioxins. These structures are known for their diverse biological activities and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method provides a significant degree of stereoselectivity, favoring the formation of Z isomers. The precise configuration of the double bonds in the major stereoisomers was confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of compounds in this family, particularly the configuration around double bonds, is critical for their biological activity. The stereoselective synthesis mentioned above indicates that the spatial arrangement of atoms in these molecules can be controlled and determined using advanced techniques like X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like carbonyl moieties, which in the case of 3-(2-hydroxybenzoyl)-2H-chromen-2-one, allow it to act as a mono ligand and coordinate with metal ions . This reactivity is essential for forming metal complexes, which can exhibit significant antimicrobial and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their electrochemical behavior, can be studied using techniques like cyclic voltammetry . Understanding these properties is crucial for evaluating the potential drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds, which are calculated to predict their behavior in biological systems .
科学的研究の応用
Synthesis and Characterization
Synthesis and Anticancer Property : A study focused on the synthesis and structural characterization of an isoflavone compound related to the mentioned chemical structure. It highlighted the anticancer ability of this compound against human colon cancer cells, supported by docking studies on aurora kinases (Ahn et al., 2020).
Synthetic Pathways : Another study described new synthesis methods for dihydrobenzo[dioxine] and dihydrobenzo[oxazine] derivatives, showcasing tandem palladium-catalyzed reactions. This research might provide insights into synthetic strategies that could be applicable to the compound of interest (Gabriele et al., 2006).
Catalysis and Green Chemistry
- Catalyst Utilization : Research on tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives synthesized via a one-pot three-component condensation underlines the use of starch solution as a catalyst. This demonstrates an environmentally friendly approach that could be relevant for the synthesis of similar compounds (Hazeri et al., 2014).
Antioxidant Properties
- Antioxidant Activity : A study on the antioxidant determination of a coumarin substituted heterocyclic compound may indicate potential antioxidant applications of related chemical structures. It compared the scavenging activity of the compound against stable radicals to standard antioxidants (Abd-Almonuim et al., 2020).
Molecular Structure Analysis
- Molecular and Crystal Structures : The investigation into the molecular and crystal structures of ionic associates in a specific system highlights the importance of structural analysis for understanding the properties and stability of complex molecules. Such studies can provide a basis for predicting the behavior of similar compounds (Pankratov et al., 2016).
将来の方向性
特性
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-6-15-11-17-20(13-19(15)30-22(25)5-2)29-14(3)23(24(17)26)16-7-8-18-21(12-16)28-10-9-27-18/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUURVSCYZGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)



![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)


![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)


![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)